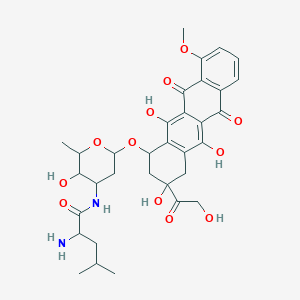
N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide is a synthetic organic compound that features both a nitroimidazole and a dihydroxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide typically involves the reaction of 2-nitroimidazole with a suitable dihydroxypropylamine derivative. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Catalyst: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures (e.g., 50-80°C) to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include:
Batch or continuous flow reactors: To handle large volumes of reactants.
Purification steps: Such as crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Potential antimicrobial and anticancer properties.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide would depend on its specific application. For example:
Antimicrobial action: The nitroimidazole moiety can undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that damage microbial DNA.
Anticancer action: The compound may interact with cellular targets to induce apoptosis or inhibit cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: A well-known nitroimidazole with antimicrobial properties.
Tinidazole: Another nitroimidazole used as an antimicrobial agent.
Secnidazole: Similar to metronidazole but with a longer half-life.
Uniqueness
N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide is unique due to the presence of the dihydroxypropyl group, which may confer different solubility, reactivity, and biological activity compared to other nitroimidazole compounds.
Propriétés
Numéro CAS |
74141-75-6 |
|---|---|
Formule moléculaire |
C8H12N4O5 |
Poids moléculaire |
244.20 g/mol |
Nom IUPAC |
N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C8H12N4O5/c13-5-6(14)3-10-7(15)4-11-2-1-9-8(11)12(16)17/h1-2,6,13-14H,3-5H2,(H,10,15) |
Clé InChI |
ITIMVGQIEWDPHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate;hydrochloride](/img/structure/B12296842.png)



![[3,4,5-Trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12296865.png)
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12296873.png)
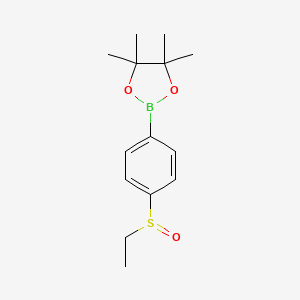
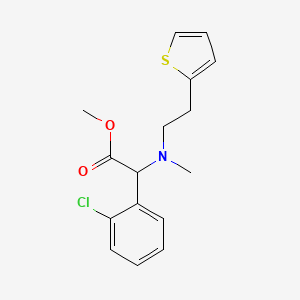
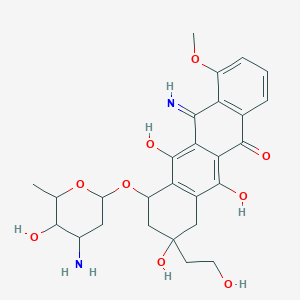
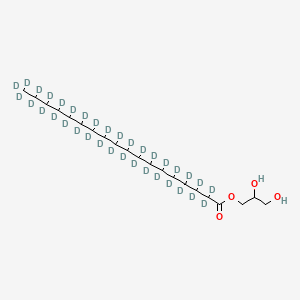
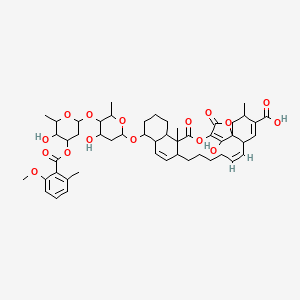
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296913.png)
![1-allyl-3',4'-dihydro-5'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepine]-5',7-dione](/img/structure/B12296914.png)
